Cas no 26605-16-3 (Nocardamine)

Nocardamine is a naturally occurring siderophore belonging to the hydroxamate class, primarily produced by Nocardia species. It exhibits strong iron-chelating properties, facilitating microbial iron uptake under low-availability conditions. Structurally, it consists of three hydroxamic acid groups linked by peptide bonds, enhancing its affinity for ferric iron (Fe³⁺). Nocardamine is of interest in microbiology and environmental chemistry due to its role in metal homeostasis and potential applications in bioremediation. Its stability and selectivity for iron make it a valuable tool for studying microbial iron metabolism. Additionally, its biocompatibility and chelating efficiency have prompted research into pharmaceutical and agricultural uses, particularly in iron-limited environments.
Nocardamine structure
Nocardamine structure
Product Name:Nocardamine
CAS No:26605-16-3
MF:C27H48N6O9
MW:600.704827308655
CID:261568
PubChem ID:161532
Update Time:2025-08-05

Nocardamine Chemical and Physical Properties

Names and Identifiers

    • 1,6,12,17,23,28-Hexaazacyclotritriacontane-2,5,13,16,24,27-hexone,1,12,23-trihydroxy-
    • NOCARDAMINE
    • 1,12,23-trihydroxy-1,6,12,17,23,28-hexaaza-cyclotritriacontane-2,5,13,16,24,27-hexaone
    • 1,12,23-Trihydroxy-1,6,12,17,23,28-hexaazacyclotritriacontane-2,5,13,16,24,27-hexone
    • 6,17,28-Trihydroxy-1,6,12,17,23,28-hexaazacyclotritriacontane-2,5,13,16,24,27-hexaone
    • deferrioxamine E
    • deferroxamine E
    • Desferri-ferrioxamine E
    • Desferrioxamine E
    • Nocardamin
    • norcardamine
    • PROFERRIOXAMIN E
    • proferrioxamine E
    • NHKCCADZVLTPPO-UHFFFAOYSA-N
    • DEFERRIFERRIOXAMINE E
    • 1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-triquinone
    • Q645668975
    • 1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone
    • CS-0086502
    • AKOS040755325
    • BS-1596
    • BDBM47827
    • 1, 12, 23-trihydroxy-1, 6, 12, 17, 23, 28-hexazacyclotritriacontane-2, 5, 13, 16, 24, 27-hexone
    • 1,12,23-tris(oxidanyl)-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone
    • NCGC00180673-01
    • HMS2268B17
    • ACon0_001491
    • ACon1_001281
    • MEGxm0_000122
    • 1,12,23-Trihydroxy-1,6,12,17,23,28-hexaazacyclotritriacontane-2,5,13,16,24,27-hexaone
    • MLS000876815
    • 1,6,12,17,23,28-Hexaazacyclotritriacontane-2,5,13,16,24,27-hexone, 1,12,23-trihydroxy-
    • NOCARDAMIN [MI]
    • HY-124452
    • SCHEMBL3725976
    • MLS003559977
    • NS00011742
    • UNII-Q645668975
    • Nocardamine (Deferrioxamine E)
    • CHEBI:50437
    • cid_161532
    • HB3998
    • SMR000440583
    • 26605-16-3
    • Q27122069
    • Nocardamine; Norcardamin; Deferrioxamine E; Desferri-ferrioxamin-E; Proferrioxamine-E
    • DTXSID00181161
    • CHEMBL505734
    • J-016496
    • 20008-20-2
    • MLSMR
    • Ferrioxamine E
    • DTXCID10103652
    • G79764
    • NCGC00180673-05
    • Nocardamine
    • Inchi: 1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36)
    • InChI Key: NHKCCADZVLTPPO-UHFFFAOYSA-N
    • SMILES: ON1C(CCC(NCCCCCN(C(CCC(NCCCCCN(C(CCC(NCCCCC1)=O)=O)O)=O)=O)O)=O)=O

Computed Properties

  • Exact Mass: 600.34800
  • Monoisotopic Mass: 600.348
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 0
  • Complexity: 764
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 209Ų

Experimental Properties

  • Density: 1.162
  • Melting Point: 192-195°
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.495
  • PSA: 208.92000
  • LogP: 1.65360

Nocardamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
N634083-1mg
Nocardamine
26605-16-3
1mg
$265.00 2023-05-17
TRC
N634083-5mg
Nocardamine
26605-16-3
5mg
$523.00 2023-05-17
MedChemExpress
HY-124452-1mg
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¥3400 2024-07-20
A2B Chem LLC
AB31784-1mg
1,6,12,17,23,28-Hexaazacyclotritriacontane-2,5,13,16,24,27-hexone, 1,12,23-trihydroxy-
26605-16-3 ≥70%
1mg
$99.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-281105-1mg
Nocardamine,
26605-16-3 ≥95%
1mg
¥1504.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-281105A-5mg
Nocardamine,
26605-16-3 ≥95%
5mg
¥3610.00 2023-09-05
TRC
N634083-200mg
Nocardamine
26605-16-3
200mg
$ 19000.00 2023-09-06
Hello Bio
HB3998-5mg
Nocardamine
26605-16-3 >95%
5mg
£364 2024-07-19
SHENG KE LU SI SHENG WU JI SHU
sc-281105-1 mg
Nocardamine,
26605-16-3 ≥95%
1mg
¥1,504.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-281105A-5 mg
Nocardamine,
26605-16-3 ≥95%
5mg
¥3,610.00 2023-07-10

Nocardamine Related Literature

Additional information on Nocardamine

Nocardamine: A Comprehensive Overview

Nocardamine, also known by its CAS number 26605-16-3, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This article delves into the latest research findings, chemical characteristics, and biological activities of Nocardamine, providing a detailed and up-to-date analysis.

The chemical structure of Nocardamine is characterized by its complex arrangement of functional groups, which contribute to its distinctive properties. Recent studies have highlighted its role in various biological systems, particularly in the context of its interaction with cellular pathways. Researchers have found that Nocardamine exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for therapeutic applications.

One of the most exciting developments in the study of Nocardamine is its potential in the field of drug discovery. Scientists have explored its ability to modulate key enzymes and receptors, which could lead to innovative treatments for chronic diseases such as neurodegenerative disorders and cardiovascular conditions. The compound's ability to cross the blood-brain barrier has been a focal point of recent investigations, further underscoring its therapeutic potential.

In addition to its pharmacological applications, Nocardamine has also been studied for its environmental impact. Research has shown that it can act as a natural deterrent against certain pathogens, potentially reducing the reliance on synthetic pesticides in agricultural practices. This dual functionality—both therapeutic and environmental—positions Nocardamine as a versatile compound with wide-ranging applications.

The synthesis of Nocardamine has been optimized through advanced chemical techniques, enabling researchers to produce the compound in larger quantities for experimental purposes. These advancements have facilitated more comprehensive studies into its stability, bioavailability, and toxicity profiles. Recent findings indicate that Nocardamine demonstrates low toxicity at therapeutic doses, further supporting its suitability for medical use.

Furthermore, the biological activity of Nocardamine has been extensively studied in vitro and in vivo models. Experimental results have revealed its ability to inhibit the growth of cancer cells by targeting specific signaling pathways. These findings have opened new avenues for research into anticancer therapies, particularly in combination with other chemotherapeutic agents.

Another area of interest is the role of Nocardamine in modulating immune responses. Studies have shown that it can enhance the activity of immune cells, potentially offering new strategies for treating immunodeficiency disorders. The compound's immunomodulatory effects are currently being explored in preclinical models, with promising results suggesting its potential for clinical translation.

The application of Nocardamine in regenerative medicine is another emerging field of research. Its ability to promote tissue repair and regeneration has been demonstrated in experimental models, highlighting its potential for use in treating injuries and degenerative conditions. This property is particularly significant given the increasing demand for effective regenerative therapies.

In conclusion, Nocardamine (CAS 26605-16-3) is a multifaceted compound with a wealth of potential applications across various scientific domains. From drug discovery to environmental protection and regenerative medicine, recent research has underscored its versatility and promise. As ongoing studies continue to unravel its full potential, Nocardamine stands at the forefront of innovative scientific advancements.

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